

# Technical Guide: Spectroscopic and Synthetic Profile of 4-Methoxy-2-nitrophenylthiocyanate

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## Compound of Interest

Compound Name: 4-Methoxy-2-nitrophenylthiocyanate

Cat. No.: B3054321

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for **4-Methoxy-2-nitrophenylthiocyanate** is not readily available in the public domain. The data presented in this guide is predicted based on the analysis of its functional groups and spectroscopic data of analogous compounds. This guide is intended for theoretical and research planning purposes.

## Introduction

**4-Methoxy-2-nitrophenylthiocyanate** is an organic compound featuring a multifaceted substitution pattern on a benzene ring, including a methoxy group, a nitro group, and a thiocyanate group. This combination of functional groups makes it a potentially interesting molecule in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and thiocyanate groups, contrasted with the electron-donating methoxy group, creates a unique electronic environment within the molecule. This guide provides a predicted spectroscopic profile and a plausible synthetic route for this compound to aid researchers in its potential synthesis and characterization.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methoxy-2-nitrophenylthiocyanate**. These predictions are derived from established principles of spectroscopy and by analogy to structurally related molecules.

## Predicted Infrared (IR) Spectroscopy Data

Table 1: Predicted IR Absorption Bands for **4-Methoxy-2-nitrophenylthiocyanate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Medium	Aliphatic C-H Stretch (in -OCH <sub>3</sub> )
~ 2160 - 2140	Strong	S-C≡N Stretch (Thiocyanate) <a href="#">[1]</a> <a href="#">[2]</a>
~ 1600, 1480	Medium-Strong	Aromatic C=C Stretch
~ 1520, 1340	Strong	Asymmetric & Symmetric NO <sub>2</sub> Stretch
~ 1250	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~ 1030	Medium	Symmetric C-O-C Stretch (Aryl Ether)
~ 850 - 800	Strong	C-H Out-of-plane Bending (Aromatic)

## Predicted <sup>1</sup>H NMR Spectroscopy Data

Predicted for a solution in CDCl<sub>3</sub> at 400 MHz.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **4-Methoxy-2-nitrophenylthiocyanate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.6	d	1H	Aromatic H (ortho to -NO <sub>2</sub> )
~ 7.4 - 7.2	dd	1H	Aromatic H (para to -NO <sub>2</sub> )
~ 7.1 - 6.9	d	1H	Aromatic H (ortho to -OCH <sub>3</sub> )
~ 3.9	s	3H	-OCH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Spectroscopy Data

Predicted for a solution in CDCl<sub>3</sub> at 100 MHz.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **4-Methoxy-2-nitrophenylthiocyanate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 - 155	Aromatic C-OCH <sub>3</sub>
~ 145 - 140	Aromatic C-NO <sub>2</sub>
~ 130 - 120	Aromatic C-H
~ 120 - 115	Aromatic C-H
~ 115 - 110	Aromatic C-H
~ 112 - 108	Aromatic C-SCN[3][4]
~ 110 - 105	S-C≡N (Thiocyanate)[3][4]
~ 56	-OCH <sub>3</sub>

## Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Methoxy-2-nitrophenylthiocyanate**

m/z	Interpretation
~ 210	$[M]^+$ (Molecular Ion)
~ 194	$[M - O]^+$
~ 180	$[M - NO]^+$
~ 164	$[M - NO_2]^+$
~ 152	$[M - SCN]^+$
~ 135	$[M - NO_2 - CH_3]^+$
~ 107	$[M - NO_2 - SCN]^+$

## Experimental Protocols

The following protocols describe a plausible method for the synthesis and characterization of **4-Methoxy-2-nitrophenylthiocyanate**.

### Synthesis of 4-Methoxy-2-nitrophenylthiocyanate

This proposed synthesis is an electrophilic thiocyanation of 4-methoxy-2-nitroaniline using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN).[\[5\]](#)[\[6\]](#)

Materials:

- 4-Methoxy-2-nitroaniline
- N-Bromosuccinimide (NBS)
- Potassium thiocyanate (KSCN)
- Ethanol
- Ethyl acetate
- Water
- Silica gel (for column chromatography)

- Hexane

#### Procedure:

- In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in 10 mL of ethanol.
- To this solution, add potassium thiocyanate (1.1 mmol) and stir the mixture at room temperature for 5 minutes.
- Add 4-methoxy-2-nitroaniline (1.0 mmol) to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion of the reaction, remove the ethanol under reduced pressure.
- To the residue, add 20 mL of water and extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure **4-Methoxy-2-nitrophenylthiocyanate**.

## Spectroscopic Characterization

#### Infrared (IR) Spectroscopy:

- The IR spectrum of the purified product would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet.
- The spectrum would be recorded in the range of 4000-400  $\text{cm}^{-1}$ .

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

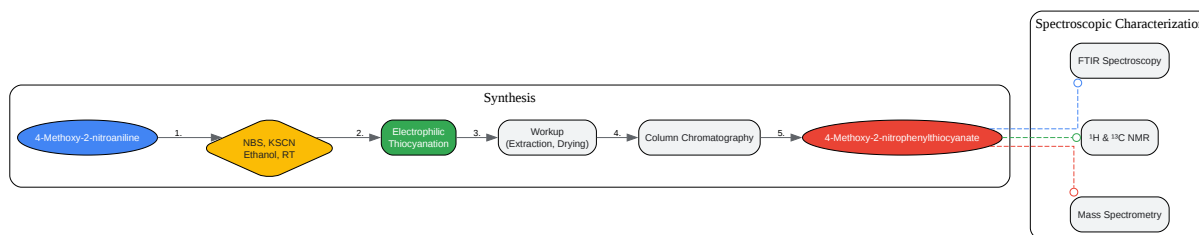
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer.
- A sample of the purified compound (~5-10 mg) would be dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR spectra would be recorded to determine chemical shifts, multiplicities, and integrations.
- $^{13}\text{C}$  NMR spectra would be recorded to identify the chemical shifts of all carbon atoms in the molecule.

#### Mass Spectrometry (MS):

- The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source.
- A dilute solution of the sample in a volatile organic solvent would be introduced into the instrument.
- The mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions would be recorded to confirm the molecular weight and fragmentation pattern.

## Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of **4-Methoxy-2-nitrophenylthiocyanate**.



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Caption: Synthesis and Characterization Workflow.

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